molecular formula C12H14O2 B1273382 3-Acetyl-2,4,6-trimethylbenzaldehyde CAS No. 88339-43-9

3-Acetyl-2,4,6-trimethylbenzaldehyde

Cat. No. B1273382
CAS RN: 88339-43-9
M. Wt: 190.24 g/mol
InChI Key: OHFVIORELMJQOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided detail synthetic routes for compounds that are structurally related to 3-Acetyl-2,4,6-trimethylbenzaldehyde. For example, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes and related compounds . Another paper describes the reductive metalation of the same starting material, leading to the synthesis of antibiotic stilbenes . These methods could potentially be adapted for the synthesis of 3-Acetyl-2,4,6-trimethylbenzaldehyde by altering the substitution pattern on the benzene ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, has been confirmed using various analytical techniques, including IR, (1)H NMR, and (13)C NMR . X-ray crystallography data was provided for one of the compounds, which could give insights into the molecular geometry and potential reactivity of 3-Acetyl-2,4,6-trimethylbenzaldehyde.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 3-Acetyl-2,4,6-trimethylbenzaldehyde, but they do provide information on the reactivity of similar molecules. The cyclization reactions of benzylidene-3,4,5-trimethoxybenzohydrazide derivatives to form oxadiazole rings suggest that 3-Acetyl-2,4,6-trimethylbenzaldehyde could also undergo similar transformations, given the right reaction conditions and reagents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Acetyl-2,4,6-trimethylbenzaldehyde are not directly reported, the papers provide data on related compounds. For instance, the antiproliferative activities of the synthesized oxadiazole derivatives against various cancer cells were evaluated, and some compounds showed high effectiveness . This suggests that 3-Acetyl-2,4,6-trimethylbenzaldehyde might also possess biological activity, which could be explored in future studies.

Scientific Research Applications

Analytical Method Development

3-Acetyl-2,4,6-trimethylbenzaldehyde has been utilized in developing analytical methods. Duan Xiu-hong (2012) established a method for determining 2,4,6-Trimethylbenzaldehyde using RP-HPLC, highlighting its significance in analytical chemistry (Duan Xiu-hong, 2012).

Synthesis and Chemical Reactions

The compound has been involved in various synthesis and chemical reaction studies. Yang Lirong (2007) described a method for synthesizing 2,4,6-Trimethylbenzaldehyde from mesitylene, demonstrating its role in chemical synthesis (Yang Lirong, 2007). Additionally, Z. Qiang (2009) discussed different chemical synthesis methods of 2,4,6-trimethylbenzaldehyde, emphasizing its importance in chemical research (Z. Qiang, 2009).

Electrochemical Studies

The compound has been the subject of electrochemical research. Greg A. Urove and D. Peters (1994) studied the electrochemical reduction of 2,4,6-trimethylbenzoyl chloride and 2,4,6-trimethylbenzaldehyde, demonstrating its relevance in electrochemistry (Greg A. Urove & D. Peters, 1994).

Oxidation Processes

Studies have focused on the oxidation of related compounds, which can inform about the behavior of 3-Acetyl-2,4,6-trimethylbenzaldehyde. For instance, ShimizuMasao et al. (2006) explored the oxidation of 2,4,6-Trimethylphenol, potentially providing insights relevant to similar compounds (ShimizuMasao et al., 2006).

Material Science and Nonlinear Optical Applications

In the field of material science, S. Satheeshchandra et al. (2020) synthesized a novel methyl furan-based chalcone derivative for potential nonlinear optical applications, demonstrating the utility of similar compounds in advanced materials research (S. Satheeshchandra et al., 2020).

Catalysis

In catalysis research, novel oxidation methods involving compounds similar to 3-Acetyl-2,4,6-trimethylbenzaldehyde have been explored, such as the efficient oxidation of 2,4,6-Trimethylphenol using a cupric chloride-acetone oxime catalyst/O2 system by K. Takehira et al. (1991), which could provide insights for catalytic processes involving 3-Acetyl-2,4,6-trimethylbenzaldehyde (K. Takehira et al., 1991).

Safety And Hazards

The safety data sheet (SDS) for 3-Acetyl-2,4,6-trimethylbenzaldehyde can be found online . It’s always important to refer to the SDS for handling and safety information.

properties

IUPAC Name

3-acetyl-2,4,6-trimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFVIORELMJQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392471
Record name 3-acetyl-2,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,4,6-trimethylbenzaldehyde

CAS RN

88339-43-9
Record name 3-acetyl-2,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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